
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide typically involves the reaction of 4-chlorobenzaldehyde with a suitable thiol and an oxidizing agent. One common method includes the use of 4-chlorobenzaldehyde, thioglycolic acid, and hydrogen peroxide under acidic conditions to form the desired oxathiole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiole ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors due to its heterocyclic structure, which allows it to form stable complexes with biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chlorophenyl)-1,3-oxathiole 3-oxide
- 4-(4-Chlorophenyl)-1,3-oxathiole 3-oxide
- 5-(4-Bromophenyl)-1,3-oxathiole 3-oxide
Uniqueness
5-(4-Chlorophenyl)-1,3-oxathiole 3-oxide is unique due to the position of the chlorine atom on the phenyl ring and the specific arrangement of the oxathiole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
38709-93-2 |
|---|---|
Fórmula molecular |
C9H7ClO2S |
Peso molecular |
214.67 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-1,3-oxathiole 3-oxide |
InChI |
InChI=1S/C9H7ClO2S/c10-8-3-1-7(2-4-8)9-5-13(11)6-12-9/h1-5H,6H2 |
Clave InChI |
UPTMCCUHJKGQGB-UHFFFAOYSA-N |
SMILES canónico |
C1OC(=CS1=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


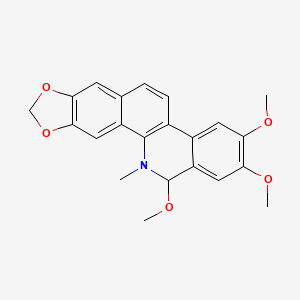
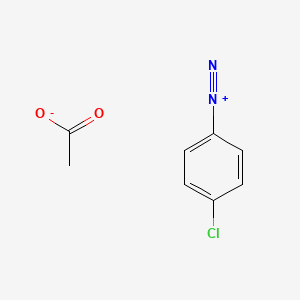
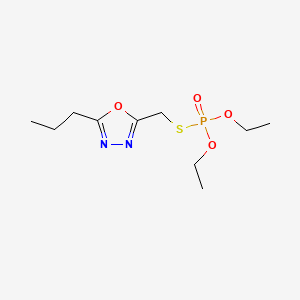
![1,1'-[Propane-1,3-diylbis(oxy)]bis(2,4,6-tribromobenzene)](/img/structure/B14670629.png)
![2,2'-Spirobi[2H-inden]-1(3H)-one, 1',3'-dihydro-](/img/structure/B14670643.png)
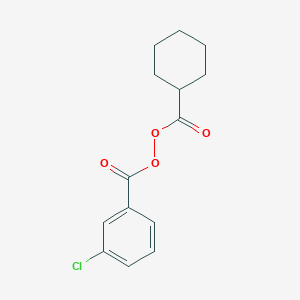
![N-methyl-N-[(4-phenylphenyl)methylideneamino]methanamine](/img/structure/B14670661.png)

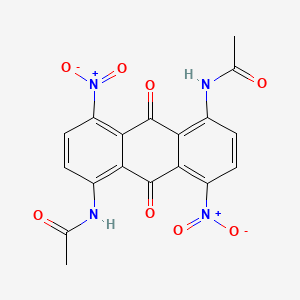
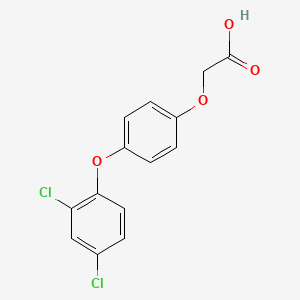
![Methyl cyano[2-(2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]acetate](/img/structure/B14670679.png)

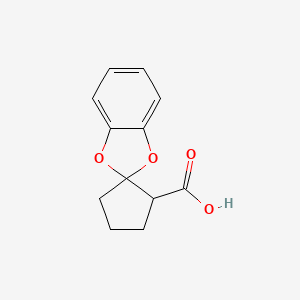
![N,N-Dimethyl-2-[(triethylgermyl)oxy]ethan-1-amine](/img/structure/B14670695.png)
